ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE
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Overview
Description
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE is a chemical compound with the molecular formula C11H13NO8S2 and a molecular weight of 351.34 g/mol. This compound is characterized by the presence of both sulfonyl and nitro functional groups, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific application.
Mode of Action
It is postulated to function as a nucleophile, forming a covalent bond with an electrophile . This facilitates the creation of novel products in various chemical reactions .
Pharmacokinetics
Its high polarity enhances solubility in polar solvents , which could potentially influence its bioavailability.
Action Environment
Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate exhibits exceptional stability in highly acidic environments . It also displays high base lability and resists hydrogenation without interfering with catalyst activity . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical agents.
Preparation Methods
The synthesis of ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE typically involves the reaction of ethyl acetate with 4-methylsulfonyl-2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their antimicrobial and anti-inflammatory activities.
Medicine: Some derivatives of this compound have shown potential as selective COX-2 inhibitors, which are used to treat inflammation and pain.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
ETHYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFONYL)ACETATE can be compared to other compounds with similar structures and functions:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Selective COX-2 inhibitors: Compounds such as celecoxib and rofecoxib share similar mechanisms of action but differ in their chemical structures and potential side effects.
Properties
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZJOKDGHINEFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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